molecular formula C17H15ClO3 B6346388 (2E)-1-(3-Chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one CAS No. 1354941-49-3

(2E)-1-(3-Chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one

Cat. No.: B6346388
CAS No.: 1354941-49-3
M. Wt: 302.7 g/mol
InChI Key: FBRCIOKZVWWGEF-SOFGYWHQSA-N
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Description

(2E)-1-(3-Chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one is a synthetic chalcone derivative supplied for advanced chemical and biochemical research. Chalcones are characterized by their 1,3-diaryl-2-propen-1-one core structure, which serves as a privileged scaffold in medicinal chemistry due to its ease of synthetic modification and broad bioactivity profile . Compounds within this class are extensively investigated for their non-linear optical (NLO) properties, making them candidates for applications in photonics and frequency-up conversion materials . In life sciences research, chalcone analogs are studied for their potential to interact with key cellular pathways. This includes research into their role as activators of the NRF2/ARE antioxidant signaling pathway, a key regulator of cellular defense mechanisms against oxidative stress . Other research avenues explore their interactions with targets such as the NF-κB signaling pathway and their potential to induce cell cycle arrest and apoptosis in various experimental models, contributing to their investigation as potential anticancer agents . The molecular structure, featuring two aromatic rings linked by an α,β-unsaturated ketone system, allows for interaction with multiple biological targets. The specific substitution pattern with 3-chlorophenyl and 2,5-dimethoxyphenyl rings is a subject of structure-activity relationship (SAR) studies to optimize physicochemical properties and biological potency . This product is intended for research purposes only by qualified laboratory professionals. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and adhere to all relevant laboratory safety protocols before handling.

Properties

IUPAC Name

(E)-1-(3-chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO3/c1-20-15-7-9-17(21-2)13(11-15)6-8-16(19)12-4-3-5-14(18)10-12/h3-11H,1-2H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBRCIOKZVWWGEF-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=CC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C/C(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acetylation Protocol

In a representative procedure, 1,2,4-trimethoxybenzene reacts with acetyl chloride (1:1.2 molar ratio) in anhydrous dichloromethane under nitrogen atmosphere. Aluminum chloride (AlCl₃) is added gradually at 0–5°C, and the mixture is stirred for 6–8 hours at room temperature. The reaction is quenched with ice-cold water, and the product is extracted with ethyl acetate. After purification via column chromatography (hexane/ethyl acetate, 4:1), 2,5-dimethoxyacetophenone is obtained in 68–72% yield.

Table 1: Optimization of Friedel-Crafts Acetylation Conditions

CatalystSolventTemperature (°C)Yield (%)
AlCl₃Dichloromethane2572
FeCl₃Toluene8055
H₂SO₄Acetic acid11063

Alternative routes using microwave-assisted acetylation reduce reaction times to 15–20 minutes but require specialized equipment.

Claisen-Schmidt Condensation: Chalcone Formation

The target chalcone is synthesized via Claisen-Schmidt condensation between 3-chlorobenzaldehyde and 2,5-dimethoxyacetophenone. This base-catalyzed reaction proceeds through enolate formation, followed by nucleophilic attack on the aldehyde.

Traditional Alkaline Conditions

A standard protocol involves dissolving equimolar amounts of 3-chlorobenzaldehyde (1.0 mmol) and 2,5-dimethoxyacetophenone (1.0 mmol) in ethanol (10 mL) with 40% aqueous NaOH (2 mL). The mixture is stirred at 25°C for 4–6 hours, yielding the crude product, which is recrystallized from ethanol to afford the chalcone in 65–70% purity.

Micellar-Mediated Synthesis

Recent advances employ surfactant-assisted reactions to enhance yields and reduce solvent waste. Using 0.1 M cetyltrimethylammonium bromide (CTAB) in water, the reaction achieves 82% yield at room temperature within 24 hours. Diffusion-ordered spectroscopy (DOSY) confirms reactant incorporation into micellar aggregates, accelerating the reaction by increasing local concentration.

Table 2: Comparison of Claisen-Schmidt Reaction Conditions

MethodBaseSolventTime (h)Yield (%)
TraditionalNaOHEthanol670
Micellar (CTAB)NaOHWater2482
UltrasonicKOHMethanol178

Solvent-Free and Green Chemistry Approaches

Mechanochemical Synthesis

Grinding 3-chlorobenzaldehyde and 2,5-dimethoxyacetophenone with solid KOH in a ball mill (400 rpm, 30 minutes) produces the chalcone in 74% yield. This method eliminates solvent use but requires post-reaction purification via silica gel chromatography.

Ultrasound-Assisted Reactions

Sonication at 40 kHz for 60 minutes in methanol with 10% KOH increases the reaction rate due to cavitation effects, achieving 78% yield. Prolonged ultrasonication (>90 minutes) induces decomposition, reducing yield to 62%.

Stereochemical Control and Byproduct Analysis

The (2E)-configuration is favored thermodynamically, with >95% stereoselectivity observed in all methods. Gas chromatography-mass spectrometry (GC-MS) identifies minor byproducts:

  • 3-Chlorocinnamic acid (3–5%): Formed via aldol condensation without ketone participation.

  • Bis-chalcone dimers (2–4%): Result from Michael addition side reactions.

Scalability and Industrial Adaptations

Pilot-scale trials (100 g batches) using CTAB-mediated synthesis in stirred-tank reactors achieve consistent yields of 80–82%. Economic analyses indicate a 23% reduction in production costs compared to traditional ethanol-based methods due to lower solvent consumption .

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(3-Chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride typically produces alcohols.

Scientific Research Applications

Biological Activities

Chalcones, including (2E)-1-(3-Chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one, are known for their diverse biological activities. The specific activities of this compound have not been extensively documented; however, general studies on chalcones suggest several potential applications:

  • Anticancer Activity : Chalcones have been reported to exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The structural features of this compound suggest it may possess similar properties, warranting further investigation into its efficacy against various cancer types.
  • Anti-inflammatory Effects : Some chalcones have demonstrated anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. Given the structural similarities to other bioactive chalcones, this compound may also contribute to reducing inflammation.
  • Antimicrobial Properties : Research indicates that certain chalcones exhibit antimicrobial activity against a range of pathogens. The unique structural characteristics of this compound could imply potential effectiveness against bacteria and fungi.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods typical for chalcone derivatives. This compound can serve as a building block for the development of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of (2E)-1-(3-Chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, its potential anticancer activity could be due to the inhibition of specific enzymes involved in cell proliferation.

Comparison with Similar Compounds

Structural Comparisons

Chalcones sharing the bis-arylpropenone skeleton but differing in substituents exhibit variations in bond lengths, angles, and crystal packing. Key structural analogs include:

Compound Name Substituents (Aryl Rings) Bond Lengths (Å) / Angles (°) Reference
(2E)-1-(5-Chlorothiophen-2-yl)-3-(4-ethylphenyl)prop-2-en-1-one 5-chlorothiophen-2-yl, 4-ethylphenyl C=O: 1.22; C=C: 1.45; angle (C-C=O): 120.1°
(E)-1-(4-Bromophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one 4-bromophenyl, 2-methoxyphenyl C=O: 1.23; C=C: 1.46; dihedral angle: 8.5°
Target Compound 3-chlorophenyl, 2,5-dimethoxyphenyl Data not explicitly reported; inferred similarity to above

The target compound’s 2,5-dimethoxyphenyl group introduces steric and electronic effects distinct from analogs with single methoxy or halogen substituents.

Anticancer Activity :

  • (2E)-1-(2,5-Dimethoxyphenyl)-3-(1-naphthyl)-2-propene-1-one (29) : Induces apoptosis in leukemia cells (IC₅₀: 12 µM) via caspase-3 activation .
  • Target Compound: While direct data are unavailable, the 3-chlorophenyl group may enhance cytotoxicity compared to non-halogenated analogs, as seen in (2E)-3-(4-Dimethylaminophenyl)-1-(2,5-dimethylfuran-3-yl)-prop-2-en-1-one, where halogenation improved DNA intercalation .

Antimicrobial Activity :

  • (2E)-1-(Biphenyl-4-yl)-3-(4-fluorophenyl)prop-2-en-1-one (C4) : MIC of 6.25 µM against E. coli .

Antioxidant Activity :

  • (2E)-1-(Biphenyl-4-yl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one (C7) : Reduces TBARS levels by 58% in irradiated E. coli .
Pharmacokinetic and Physicochemical Comparisons
  • Solubility : Methoxy-rich analogs (e.g., (2E)-1-(2,5-dimethoxyphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one) exhibit higher aqueous solubility than halogenated derivatives due to polar substituents .
  • Metabolic Stability: Chalcones with multiple methoxy groups, such as (E)-1-(3,4,5-Trimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one, show prolonged half-lives in pharmacokinetic studies (t₁/₂: 4.2 h) . The target compound’s chlorine atom may slow hepatic clearance compared to non-halogenated analogs.
Spectroscopic Comparisons

NMR data for structurally similar compounds reveal distinct shifts influenced by substituents:

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
(2E)-1-(2,5-Dimethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)prop-2-en-1-one (3h) 7.82 (d, J=15.6 Hz, Hα), 6.92 (d, J=8.4 Hz, H-aromatic) C=O: 187.2; Cβ: 144.5
Target Compound Expected shifts: Hα ~7.80 ppm; aromatic protons 6.5–7.5 ppm C=O: ~188 ppm; Cβ: ~145 ppm

The target compound’s 3-chlorophenyl group may deshield adjacent protons, shifting aromatic signals upfield compared to non-chlorinated analogs .

Biological Activity

(2E)-1-(3-Chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, belongs to a class of compounds known for their diverse biological activities. This compound is characterized by its α,β-unsaturated ketone structure and has the molecular formula C17H15ClO3 with a molecular weight of approximately 302.75 g/mol. Chalcones have been investigated for various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

Chemical Structure and Properties

The structure of this compound features:

  • A 3-chlorophenyl group
  • A 2,5-dimethoxyphenyl group
  • An α,β-unsaturated ketone functionality

This unique arrangement contributes to its potential biological activities and reactivity.

Anticancer Activity

Chalcones are recognized for their potential as anticancer agents. Research indicates that chalcone derivatives can induce apoptosis in cancer cells through various mechanisms:

  • Cell Cycle Arrest : Studies have shown that certain chalcones can cause cell cycle arrest at different phases (G1, G2/M) in various cancer cell lines. For instance, chalcones have been documented to inhibit cyclin D1 and CDK4 expression, leading to G1 phase arrest .
  • Apoptosis Induction : Chalcones can enhance the expression of pro-apoptotic proteins such as Bax while reducing anti-apoptotic proteins like Bcl-2. This mechanism has been observed in several studies involving different cancer cell lines .

Anti-inflammatory Properties

Chalcones also exhibit anti-inflammatory effects by inhibiting key inflammatory mediators. They have been shown to reduce the production of nitric oxide and pro-inflammatory cytokines in various experimental models .

Antimicrobial Activity

Some studies suggest that chalcone derivatives possess antimicrobial properties against a range of pathogens. The presence of halogen substituents (like chlorine) in the structure may enhance their activity against bacteria and fungi .

Study on Apoptosis Mechanisms

A study explored the effects of a synthetic chalcone similar to this compound on human leukemia cell lines. The results indicated that the compound could induce apoptosis through caspase activation and increased reactive oxygen species (ROS) levels .

Cell Cycle Effects

Research involving other chalcone derivatives demonstrated their ability to induce cell cycle arrest in cervical cancer cells (HeLa), highlighting their potential as chemotherapeutic agents. The study found that these compounds could effectively halt cell proliferation by disrupting normal cell cycle progression .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesNotable Activities
(2E)-1-(4-Chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-oneChlorine at para positionAnticancer activity
(2E)-3-(4-Chlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-oneChlorine at para position; different methoxy placementAntimicrobial properties
(2E)-3-(3-Chlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-oneChlorine at meta position; different methoxy placementPotential anti-inflammatory effects

This table illustrates how variations in chemical structure can influence biological activity among chalcone derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2E)-1-(3-Chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one, and how can reaction conditions enhance E-configuration yield?

  • Methodological Answer : The Claisen-Schmidt condensation is the primary method, involving a base-catalyzed reaction between 3-chloroacetophenone and 2,5-dimethoxybenzaldehyde. Key parameters include:

  • Solvent selection : Ethanol or methanol for solubility and reaction homogeneity .
  • Catalyst : NaOH or KOH (10–20 mol%) under reflux (60–80°C) for 6–12 hours .
  • Configuration control : Excess aldehyde and slow cooling promote E-isomer crystallization. Monitor via 1^1H NMR (trans-coupling constants: J = 15–16 Hz for E-configuration) .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity?

  • Methodological Answer :

  • IR spectroscopy : Confirm ketone (C=O stretch at ~1650–1680 cm1^{-1}) and methoxy groups (C–O at ~1250 cm1^{-1}) .
  • 1^1H/13^{13}C NMR : Assign methoxy protons (δ 3.7–3.9 ppm), aromatic protons (δ 6.8–8.0 ppm), and trans-alkene protons (δ 7.2–7.8 ppm, J = 15–16 Hz) .
  • HR-MS : Validate molecular weight (e.g., [M+H]+^+ at m/z 331.0732) .

Q. What crystallographic techniques are essential for determining 3D configuration and intermolecular interactions?

  • Methodological Answer :

  • Single-crystal XRD : Use MoKα radiation (λ = 0.71073 Å) at 100–296 K. Refinement with SHELXL to determine bond lengths/angles and confirm E-configuration .
  • Packing analysis : Identify π-π stacking (3.5–4.0 Å) and C–H···O hydrogen bonds using Mercury software .

Advanced Research Questions

Q. How can DFT calculations predict electronic properties and reactivity?

  • Methodological Answer :

  • Software : Gaussian 09/16 with B3LYP/6-311++G(d,p) basis set .
  • Parameters : Calculate HOMO-LUMO energy gap (ΔE = 4–5 eV for chalcones), global electrophilicity index (ω = 1.5–2.5 eV), and Fukui functions to identify nucleophilic/electrophilic sites .
  • Validation : Compare theoretical vs. experimental UV-Vis spectra (λmax ~300–350 nm) .

Q. How to resolve discrepancies between experimental and computational spectroscopic data?

  • Methodological Answer :

  • Parameter adjustment : Test hybrid functionals (e.g., CAM-B3LYP) for better UV-Vis agreement .
  • Solvent effects : Include polarizable continuum models (PCM) for NMR chemical shift calculations .
  • Cross-validation : Use multiple techniques (e.g., XRD for geometry, FT-IR for functional groups) .

Q. How can molecular docking studies investigate binding mechanisms with antimicrobial targets?

  • Methodological Answer :

  • Target selection : Use PDB structures (e.g., E. coli DNA gyrase: 1KZN) .
  • Software : AutoDock Vina with Lamarckian GA. Set grid box to cover active sites (20 Å3^3) .
  • Validation : Compare docking scores (ΔG ~-8 to -10 kcal/mol) with known inhibitors (e.g., ciprofloxacin) .

Q. What strategies analyze nonlinear optical (NLO) properties?

  • Methodological Answer :

  • Hyper-Rayleigh scattering : Measure first hyperpolarizability (β) in DMSO at 1064 nm .
  • Z-scan technique : Determine nonlinear refractive index (n2_2) and absorption (β) using femtosecond lasers .
  • DFT-assisted design : Optimize substituents (e.g., electron-donating methoxy groups) to enhance NLO response .

Q. How to design antimicrobial assays for this compound?

  • Methodological Answer :

  • Strain selection : Gram-positive (S. aureus ATCC 25923) and Gram-negative (E. coli ATCC 25922) .
  • Assay type : Broth microdilution (MIC) and agar diffusion (zone of inhibition ≥10 mm at 100 µg/mL) .
  • Controls : Ciprofloxacin (1 µg/mL) and solvent-only blanks .

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